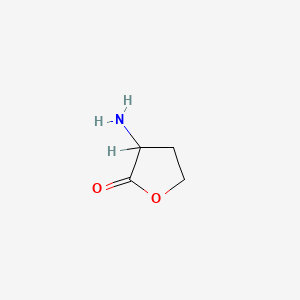

Homoserine lactone

説明

Homoserine lactone is a chemical compound that plays a significant role in bacterial communication, particularly in quorum sensing. Quorum sensing is a mechanism by which bacteria regulate gene expression in response to changes in cell population density. This compound is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine .

準備方法

合成経路と反応条件: ホモセリンラクトンはメチオニンから合成することができます。メチオニンは、水とイソプロパノールの20%酢酸溶液中でブロモアセチル酸と反応し、還流温度で反応させます。 生成したホモセリン臭化水素酸塩は、次にジオキサン中の4 M塩酸で処理することにより環化されます .

工業的生産方法: ホモセリンラクトンの工業的生産方法は、通常、この化合物を自然に産生する細菌培養物の使用を含みます。 細菌は制御された条件下で培養され、ホモセリンラクトンはさまざまなクロマトグラフィー技術を使用して抽出および精製されます .

化学反応の分析

反応の種類: ホモセリンラクトンは、次のようなさまざまな種類の化学反応を起こします。

酸化: ホモセリンラクトンは酸化されてさまざまな酸化誘導体を生成することができます。

還元: 還元されて還元誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はホモセリンラクトンのさまざまな酸化形態を生成することができ、一方、還元は還元形態を生成することができます .

4. 科学研究への応用

ホモセリンラクトンは、次のような多くの科学研究への応用があります。

化学: 化学反応とメカニズムの研究におけるモデル化合物として使用されます。

生物学: ホモセリンラクトンは、細菌のコミュニケーションとクオラムセンシングの研究に不可欠です。

科学的研究の応用

Homoserine lactone has numerous scientific research applications, including:

Chemistry: It is used as a model compound in studying chemical reactions and mechanisms.

Biology: this compound is crucial in studying bacterial communication and quorum sensing.

Industry: this compound is used in the production of biofilms and other bacterial products

作用機序

ホモセリンラクトンは、クオラムセンシングを通じてその効果を発揮します。これは、細菌が産生し、環境に放出するシグナル分子であるオートインデューサーとして機能します。ホモセリンラクトンの濃度が一定の閾値に達すると、細菌細胞内のLuxR型タンパク質などの特定の受容体タンパク質に結合します。 この結合は、標的遺伝子の転写を活性化し、バイオフィルム形成、毒性、生物発光など、細菌の行動の変化につながります .

類似化合物との比較

ホモセリンラクトンは、N-アシルホモセリンラクトンとして知られるより広いクラスの化合物の一部です。これらの化合物は、構造が似ていますが、アシル側鎖の長さと飽和度は異なります。類似の化合物には、次のようなものがあります。

- N-3-オキソヘキサノイルホモセリンラクトン

- N-3-オキソドデカノイルホモセリンラクトン

- N-ブチリルホモセリンラクトン

生物活性

Homoserine lactones (HSLs), particularly N-acyl homoserine lactones (AHLs), are small signaling molecules primarily produced by Gram-negative bacteria. They play a crucial role in quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. This article explores the biological activity of homoserine lactones, focusing on their mechanisms, effects on various organisms, and implications in microbial ecology and biotechnology.

Overview of Homoserine Lactones

Homoserine lactones are characterized by their lactone ring structure and an acyl side chain. The most studied AHL is N-(3-oxo-dodecanoyl)homoserine lactone (3-oxo-C12-HSL), which is known for its role in regulating virulence factors in Pseudomonas aeruginosa. Other common AHLs include C4-HSL, C6-HSL, and C8-HSL, each varying in their acyl chain length and biological activity.

Quorum Sensing

AHLs function as autoinducers in quorum sensing systems. When the concentration of AHLs reaches a threshold level, they bind to specific receptors (e.g., LuxR-type proteins) within bacterial cells, triggering the expression of target genes involved in biofilm formation, virulence, and bioluminescence. This process is critical for the survival and adaptability of bacterial populations in various environments.

Table 1: Common AHLs and Their Biological Functions

| AHL Structure | Source Organism | Biological Function |

|---|---|---|

| N-(3-oxo-dodecanoyl)HSL | Pseudomonas aeruginosa | Virulence factor regulation |

| N-hexanoyl-HSL | Vibrio fischeri | Bioluminescence activation |

| N-octanoyl-HSL | Serratia marcescens | Biofilm formation |

| N-butyryl-HSL | Agrobacterium tumefaciens | Plant virulence modulation |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of AHLs against various pathogens. For instance, extracts containing AHLs from Paenibacillus kribbensis exhibited significant antibacterial activity against foodborne pathogens, demonstrating zones of inhibition ranging from 13.01 mm to 15.71 mm . This suggests that AHLs can disrupt bacterial cell membranes, leading to cell lysis.

Biofilm Formation

AHLs are also implicated in biofilm formation. In a study involving Hafnia alvei, the presence of AHLs was detected in both sessile and planktonic cells, indicating their role in biofilm development . The ability to form biofilms is critical for bacterial survival in hostile environments and contributes to antibiotic resistance.

Table 2: Effects of AHLs on Biofilm Formation

| Bacterial Strain | AHL Type | Biofilm Formation Observed |

|---|---|---|

| Hafnia alvei | Various AHLs | Yes |

| Pseudomonas aeruginosa | C12-HSL | Yes |

| Escherichia coli | C4-HSL | Yes |

Implications in Biotechnology

The unique properties of homoserine lactones make them valuable in biotechnological applications. For example, manipulating AHL signaling pathways can enhance the production of beneficial compounds in industrial microbiology. Furthermore, understanding AHL-mediated communication can lead to novel strategies for controlling pathogenic bacteria through quorum quenching—interfering with the signaling process to prevent biofilm formation and virulence expression.

特性

IUPAC Name |

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。